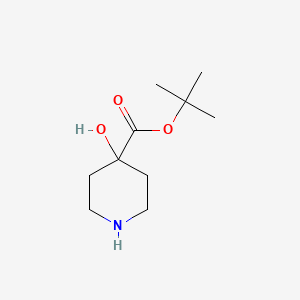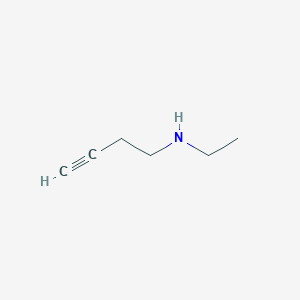
(But-3-yn-1-yl)(ethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(But-3-yn-1-yl)(ethyl)amine is an organic compound with the molecular formula C6H11N. It is a member of the amine family, characterized by the presence of an amino group attached to a but-3-yn-1-yl and an ethyl group. This compound is of interest due to its unique structure, which combines an alkyne and an amine, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-yn-1-yl)(ethyl)amine can be achieved through several methods. One common approach involves the reaction of but-3-yn-1-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like acetonitrile. Another method involves the reductive amination of but-3-yn-1-aldehyde with ethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of but-3-yn-1-nitrile followed by alkylation with ethyl halides is another potential route. The choice of method depends on factors such as cost, availability of raw materials, and desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
(But-3-yn-1-yl)(ethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides using oxidizing agents like potassium permanganate.
Reduction: Reduction of the alkyne group can yield the corresponding alkane or alkene, depending on the conditions and catalysts used.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or carbamates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Acyl chlorides, isocyanates.
Major Products
Oxidation: But-3-yn-1-nitrile, but-3-yn-1-amide.
Reduction: But-3-ene-1-yl(ethyl)amine, butyl(ethyl)amine.
Substitution: N-ethylbut-3-yn-1-ylamide, N-ethylbut-3-yn-1-ylcarbamate.
Wissenschaftliche Forschungsanwendungen
(But-3-yn-1-yl)(ethyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.
Industry: Utilized in the production of polymers and as a precursor for specialty chemicals.
Wirkmechanismus
The mechanism of action of (But-3-yn-1-yl)(ethyl)amine depends on its specific application. In biological systems, it may act as a substrate for enzymes, participating in catalytic cycles that modify its structure. The alkyne group can undergo cycloaddition reactions, forming stable adducts with biological targets. The amino group can form hydrogen bonds and ionic interactions with proteins and nucleic acids, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
But-3-yn-1-amine: Lacks the ethyl group, making it less versatile in certain synthetic applications.
Ethylamine: Lacks the alkyne group, limiting its reactivity in cycloaddition reactions.
Propargylamine: Similar structure but with a different substitution pattern, affecting its reactivity and applications.
Uniqueness
(But-3-yn-1-yl)(ethyl)amine is unique due to the presence of both an alkyne and an ethyl group, providing a balance of reactivity and stability. This dual functionality makes it a valuable intermediate in organic synthesis, capable of participating in a wide range of chemical reactions.
Eigenschaften
Molekularformel |
C6H11N |
|---|---|
Molekulargewicht |
97.16 g/mol |
IUPAC-Name |
N-ethylbut-3-yn-1-amine |
InChI |
InChI=1S/C6H11N/c1-3-5-6-7-4-2/h1,7H,4-6H2,2H3 |
InChI-Schlüssel |
UUXYNMAXFOIMGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol](/img/structure/B15326986.png)
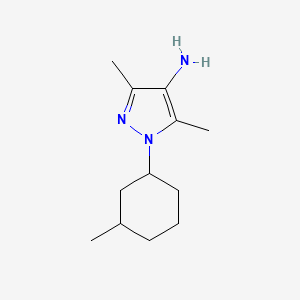
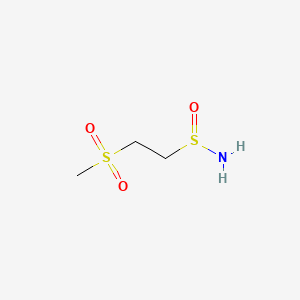
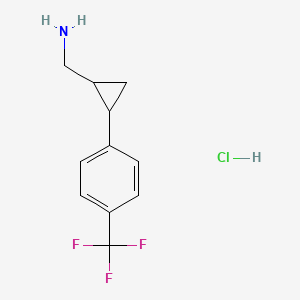
![2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B15327004.png)
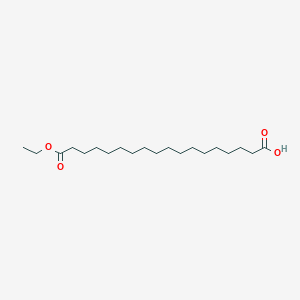
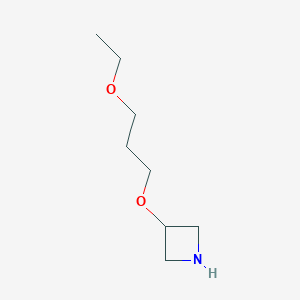
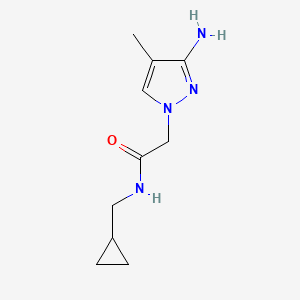
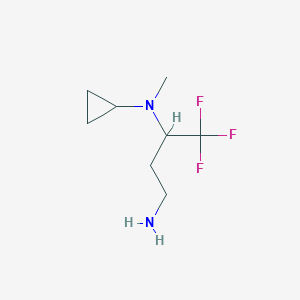
![(R)-cyclopropyl-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine hydrochloride](/img/structure/B15327044.png)
![2-Amino-3-(2-methyl-1h-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B15327066.png)
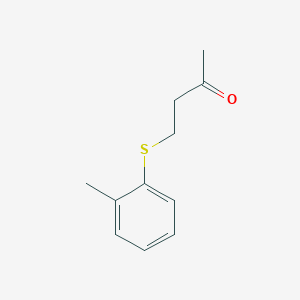
![N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride](/img/structure/B15327077.png)
